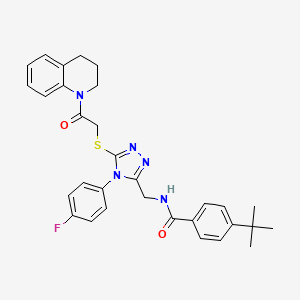
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H32FN5O2S and its molecular weight is 557.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a triazole moiety, and a dihydroquinoline structure, which are known to contribute to its biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.
Structural Formula
The structural formula can be represented as follows:
Research indicates that compounds similar to the one often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring is known for its ability to inhibit certain enzymes such as cytochrome P450 , which plays a crucial role in drug metabolism.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole-containing compounds. For instance, derivatives have shown significant activity against various bacterial strains and fungi. The compound's thioether linkage may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
The potential anticancer activity of this compound is noteworthy. Triazoles have been documented to exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can inhibit tumor growth in vivo, suggesting a promising avenue for cancer therapy.
Inhibition of Kinases
Research has indicated that compounds with similar structures can act as inhibitors of key kinases involved in cancer progression. For example, studies have shown that certain triazole derivatives can selectively inhibit CDK6 , a cyclin-dependent kinase crucial for cell cycle regulation, thereby leading to reduced proliferation of cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a preclinical study published in Cancer Research, researchers assessed the anticancer effects of a related triazole compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines, indicating significant cytotoxicity . Furthermore, in vivo studies showed tumor regression in xenograft models treated with the compound.
Study 3: Kinase Inhibition
A recent investigation into kinase inhibitors revealed that triazole derivatives could effectively inhibit CDK4/6 activity with IC50 values in the low nanomolar range. This inhibition resulted in G1 phase arrest in cancer cells, suggesting a mechanism by which these compounds may exert their anticancer effects .
Propiedades
IUPAC Name |
4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FN5O2S/c1-31(2,3)23-12-10-22(11-13-23)29(39)33-19-27-34-35-30(37(27)25-16-14-24(32)15-17-25)40-20-28(38)36-18-6-8-21-7-4-5-9-26(21)36/h4-5,7,9-17H,6,8,18-20H2,1-3H3,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWSRBKCOXAMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














